molecular formula C21H25N5O2 B2965139 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide CAS No. 1002430-93-4

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2965139
M. Wt: 379.464
InChI Key: RBFISFZHHAJXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • The compound is a synthetic organic molecule with a complex structure.

  • Its IUPAC name is “2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide.”

  • It contains a pyrazole ring, a pyrimidine ring, and an acetamide functional group.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the condensation of appropriate precursors.

    • Detailed synthetic pathways can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular formula is C~19~H~22~N~6~O~2~.

    • The compound’s 3D structure can be visualized using molecular modeling software.

    • Key functional groups and bond angles are crucial for understanding its properties.





  • Chemical Reactions Analysis



    • Investigate its reactivity with various reagents and conditions.

    • Explore potential reactions, such as hydrolysis, oxidation, or substitution.





  • Physical And Chemical Properties Analysis



    • Determine its melting point, solubility, and stability.

    • Investigate its UV-Vis absorption spectrum, IR spectrum, and NMR data.




  • Scientific Research Applications

    Novel FLAP Inhibitors

    One study discusses a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing excellent pharmacokinetic properties and the synthesis process involving carbon-14 and deuterium labeling. This research underscores the compound's potential in pharmacological applications, especially in the context of inflammation-related disorders (Latli et al., 2015).

    Antimicrobial Agents

    Research into novel antipyrine derivatives, including those incorporating pyran, pyridopyrimidine, and other moieties, has shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. These findings highlight the potential utility of these compounds in developing new antimicrobial agents (Mohamed & El-Sayed, 2019).

    Heterocyclic Compound Synthesis

    Studies have also focused on the synthesis of heterocyclic compounds incorporating antipyrine moiety for antimicrobial applications. The exploration of various chemical structures and their biological evaluations contributes to the ongoing search for effective antimicrobial agents (Bondock et al., 2008).

    Isoxazolines and Isoxazoles Synthesis

    Research on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives highlights the potential of these compounds in various scientific applications, including as potential agrochemicals or therapeutic agents (Rahmouni et al., 2014).

    Safety And Hazards



    • Consult safety data sheets (SDS) or relevant literature for toxicity, flammability, and handling precautions.

    • Assess potential hazards associated with its synthesis and use.




  • Future Directions



    • Explore modifications to improve its properties (e.g., bioavailability, stability).

    • Investigate its potential applications in medicine, materials science, or catalysis.




    Remember that this analysis is based on existing knowledge and research. For a comprehensive review, refer to scientific literature and relevant papers. If you need further details, feel free to ask! 😊


    properties

    IUPAC Name

    2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-methylphenyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25N5O2/c1-5-7-17-12-20(28)25(21(23-17)26-16(4)11-15(3)24-26)13-19(27)22-18-9-6-8-14(2)10-18/h6,8-12H,5,7,13H2,1-4H3,(H,22,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RBFISFZHHAJXED-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC(=C3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H25N5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    379.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.